molecular formula C27H23ClN6O3 B2836895 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1357847-44-9

1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No. B2836895
CAS RN: 1357847-44-9
M. Wt: 514.97
InChI Key: HYOUOPWZHVHHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H23ClN6O3 and its molecular weight is 514.97. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Research on imidazole derivatives, such as the synthesis and characterization of novel compounds with potential antimicrobial properties, provides insights into the chemical versatility and potential applications of compounds like the one . These studies often involve exploring the synthesis pathways, characterizing the resulting compounds, and evaluating their biological activities (V. Rani et al., 2014; Sana Mustafa et al., 2014).

Reactivity and Computational Studies

The reactivity of imidazole derivatives and their interactions with biological targets can be of significant interest. Studies combining experimental and computational approaches to understand the reactive properties of such compounds can shed light on their potential applications in drug design and materials science (Mossaraf Hossain et al., 2018).

Antidiabetic Screening

Compounds with urea or oxadiazole groups have been explored for their potential antidiabetic properties through in vitro screenings. Such research may provide a foundation for developing new therapeutic agents for diabetes management (J. Lalpara et al., 2021).

Antibacterial Activity Studies

The synthesis and evaluation of compounds with specific functional groups for their antibacterial activity is a common theme in medicinal chemistry. Studies often focus on the synthesis of novel compounds and their subsequent screening against various bacterial strains to identify promising antibacterial agents (N. P. Rai et al., 2009).

Molecular Docking and Computational Analysis

The interaction of compounds with biological targets can be investigated through molecular docking studies. This approach can predict the binding affinity and mode of action of compounds, aiding in the design of potent inhibitors for specific proteins or enzymes (Renjith Thomas et al., 2018).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[4-[[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN6O3/c1-17-3-7-19(8-4-17)25-32-26(37-33-25)23-15-34(16-29-23)14-18-5-10-21(11-6-18)30-27(35)31-22-13-20(28)9-12-24(22)36-2/h3-13,15-16H,14H2,1-2H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOUOPWZHVHHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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